Cas no 477869-77-5 ((3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE)
(3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE Chemical and Physical Properties
Names and Identifiers
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- (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE
- 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole
- (3,5-dibromo-1,2,4-triazol-1-yl)-(furan-2-yl)methanone
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- Inchi: 1S/C7H3Br2N3O2/c8-6-10-7(9)12(11-6)5(13)4-2-1-3-14-4/h1-3H
- InChI Key: JITXJUCPMROHHH-UHFFFAOYSA-N
- SMILES: BrC1=NC(=NN1C(C1=CC=CO1)=O)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- XLogP3: 3
- Topological Polar Surface Area: 60.9
(3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1P-703-1MG |
(3,5-dibromo-1H-1,2,4-triazol-1-yl)(2-furyl)methanone |
477869-77-5 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 1P-703-5MG |
(3,5-dibromo-1H-1,2,4-triazol-1-yl)(2-furyl)methanone |
477869-77-5 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 1P-703-10MG |
(3,5-dibromo-1H-1,2,4-triazol-1-yl)(2-furyl)methanone |
477869-77-5 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 1P-703-50MG |
(3,5-dibromo-1H-1,2,4-triazol-1-yl)(2-furyl)methanone |
477869-77-5 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 1P-703-100MG |
(3,5-dibromo-1H-1,2,4-triazol-1-yl)(2-furyl)methanone |
477869-77-5 | >90% | 100mg |
£110.00 | 2025-02-08 | |
| Ambeed | A898035-1g |
3,5-Dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole |
477869-77-5 | 90% | 1g |
$350.0 | 2025-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663756-1mg |
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)(furan-2-yl)methanone |
477869-77-5 | 98% | 1mg |
¥357.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663756-2mg |
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)(furan-2-yl)methanone |
477869-77-5 | 98% | 2mg |
¥413.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663756-5mg |
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)(furan-2-yl)methanone |
477869-77-5 | 98% | 5mg |
¥441.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663756-10mg |
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)(furan-2-yl)methanone |
477869-77-5 | 98% | 10mg |
¥616.00 | 2024-05-12 |
(3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE Suppliers
(3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE
The Compound CAS No 477869-77-5: (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE
The compound with CAS No 477869-77-5, commonly referred to as (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring with a furan moiety and bromine substituents. The triazole ring is a heterocyclic aromatic compound that plays a crucial role in various chemical reactions and applications. The furan group, on the other hand, contributes to the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE in advanced materials synthesis. Researchers have explored its use as a precursor for the development of novel materials with tailored electronic properties. For instance, the bromine substituents in the triazole ring can be utilized for nucleophilic substitution reactions, enabling the incorporation of various functional groups into the molecule. This versatility makes it an attractive candidate for applications in drug discovery, agrochemicals, and electronic materials.
The synthesis of (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE involves a multi-step process that typically begins with the preparation of the triazole ring. The introduction of bromine substituents is achieved through electrophilic substitution reactions or via bromination techniques. The coupling of the triazole ring with the furan moiety is then carried out under specific reaction conditions to ensure optimal yield and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions.
In terms of applications, (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE has shown promise in the field of optoelectronics. Its unique electronic structure allows for efficient charge transport properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, its ability to act as a versatile building block in organic synthesis has led to its use in constructing complex molecular architectures.
Recent research has also focused on the biological activity of (3,5-DIBROMO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE. Studies have demonstrated its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. The bromine substituents are believed to play a critical role in this activity by enhancing the compound's interactions with bacterial cell membranes.
The development of efficient synthetic routes for (3,DIBROMO-H-, -TRIAZOL--YL)-FURYLMETHANONE continues to be an area of active research. Scientists are exploring novel catalysts and reaction conditions to further optimize its production process. These efforts are driven by the increasing demand for high-purity compounds in various industrial applications.
In conclusion, (3,DIBROMO-H-, -TRIAZOL--YL)-FURYLMETHANONE represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working in organic chemistry and materials science. As ongoing studies uncover new insights into its properties and potential uses, (3,DIBROMO-H-, -TRIAZOL--YL)-FURYLMETHANONE is poised to play an increasingly important role in advancing modern science and technology.
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